![molecular formula C8H15F3N2O2 B2700022 Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate CAS No. 1279818-32-4](/img/structure/B2700022.png)
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the CAS Number: 1279818-32-4 . It has a molecular weight of 228.21 and its IUPAC name is tert-butyl (2-amino-3,3,3-trifluoropropyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.It should be stored at a temperature of 4°C . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I searched.
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate, focusing on six unique applications:
Pharmaceutical Intermediates
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, which includes a trifluoromethyl group, enhances the metabolic stability and bioavailability of the resulting drugs. This compound is particularly valuable in the development of new antibiotics and antiviral agents .
Fluorinated Building Blocks
In organic synthesis, this compound serves as a fluorinated building block. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of molecules. This makes it a crucial component in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals .
Peptide Synthesis
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is used in peptide synthesis as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it ideal for protecting sensitive amine functionalities during the synthesis of peptides and other complex biomolecules .
Medicinal Chemistry
In medicinal chemistry, this compound is employed to introduce trifluoromethyl groups into drug candidates. The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of drug molecules, leading to improved pharmacokinetic and pharmacodynamic properties .
Material Science
This compound finds applications in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can impart unique properties such as increased chemical resistance, thermal stability, and hydrophobicity to the materials .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJFUHYDUYEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |
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